Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
Description
Significance of Spirocyclic Systems in Molecular Design and Rigidity
Spirocycles are bicyclic molecular structures distinguished by a single, shared atom known as the spiro atom, which links the two rings. tandfonline.com This unique arrangement forces the rings into perpendicular planes, bestowing the molecule with an inherent and well-defined three-dimensional (3D) geometry. tandfonline.com This contrasts sharply with the often-planar structures of many traditional aromatic and heteroaromatic systems used in drug design.
The significance of this 3D architecture in molecular design is multifaceted:
Enhanced Target Binding: The ability to project functional groups in multiple vectors allows for more precise and potentially stronger interactions with the complex 3D binding sites of biological targets like proteins and enzymes. tandfonline.com
Increased sp³ Character: Spirocyclic scaffolds increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ count is often correlated with improved clinical success, partly due to better physicochemical properties such as solubility. bldpharm.com
Conformational Rigidity: The rigid nature of small-ring spirocycles reduces the number of possible conformations a molecule can adopt. tandfonline.com This pre-organization can minimize the entropic penalty upon binding to a target, potentially leading to higher potency and selectivity. nih.gov
Novel Chemical Space: Spirocyclic systems provide access to unexplored areas of chemical space, offering opportunities to develop novel drug candidates with unique biological activities and strong intellectual property positions. nih.gov
Modulation of Properties: The incorporation of a spirocyclic motif can favorably modulate key drug-like properties, including aqueous solubility, lipophilicity (logP), and metabolic stability. bldpharm.com
Overview of Azaspiro[3.4]octane Derivatives in Contemporary Organic Chemistry Research
Within the broader class of spirocycles, azaspiro compounds—those containing at least one nitrogen atom in the ring system—are of particular interest. The azaspiro[3.4]octane framework, which consists of a four-membered azetidine (B1206935) ring fused with a five-membered cyclopentane (B165970) ring, has emerged as a valuable scaffold in modern organic chemistry.
Researchers have developed scalable and efficient syntheses for various azaspiro[3.4]octane derivatives, highlighting their role as versatile and multifunctional modules for drug discovery. researchgate.net These scaffolds are often designed as novel, structurally diverse building blocks. For instance, derivatives like 2-oxa-6-azaspiro[3.4]octane have been effectively used as bioisosteres or surrogates for common heterocyclic motifs such as morpholine (B109124) and piperazine, allowing chemists to explore new chemical space while retaining desired pharmacological interactions. researchgate.net The development of facile synthetic routes to the parent 2-azaspiro[3.4]octane core further enables its incorporation into a wide range of complex molecules. rsc.org
Structural Features and Research Relevance of Benzyl (B1604629) 2-oxo-6-azaspiro[3.4]octane-6-carboxylate as a Core Scaffold
Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate is a specific derivative within this class, designed not as an end-product therapeutic but as a specialized building block for organic synthesis.
Structural Features: The molecule's structure is defined by several key features:
Azaspiro[3.4]octane Core: A central spiro-carbon atom joins a cyclobutanone (B123998) (four-membered ring with a ketone) and a pyrrolidine (B122466) (five-membered nitrogen-containing) ring.
Ketone Functional Group: The presence of a carbonyl (oxo) group at the 2-position of the cyclobutane (B1203170) ring provides a reactive site for further chemical modification, such as nucleophilic addition or reduction.
Benzyl Carbamate (B1207046) (Cbz) Protecting Group: The nitrogen atom of the pyrrolidine ring is protected by a benzyl carbamate group. The Cbz group is a widely used protecting group in organic synthesis because it is stable under many reaction conditions but can be readily removed when needed, typically through hydrogenolysis.
This combination of a rigid 3D scaffold, a reactive ketone handle, and a stable, removable protecting group makes the compound a highly versatile synthetic intermediate.
Research Relevance: While no published studies detail specific biological activities of this compound itself, its relevance lies in its utility as a precursor for more complex molecules. A close analog, 6-Boc-2-oxo-6-aza-spiro[3.4]octane (which uses a Boc protecting group instead of Cbz), is described as a versatile tool for constructing intricate drug candidates and an essential component for creating complex molecular architectures in pharmaceutical synthesis. nbinno.com
Therefore, this compound serves as a foundational element for researchers aiming to synthesize novel spirocyclic compounds for drug discovery programs. Its structure allows for the controlled, stepwise addition of complexity, enabling the exploration of structure-activity relationships in the development of new potential therapeutics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO₃ | uni.lu |
| Molecular Weight | 259.3 g/mol | achmem.com |
| CAS Number | 1440961-75-0 | achmem.com |
| SMILES | C1CN(CC12CC(=O)C2)C(=O)OCC3=CC=CC=C3 | uni.luachmem.com |
| InChIKey | JNGSGUKHCNQSOU-UHFFFAOYSA-N | uni.lu |
| Predicted XlogP | 1.3 | uni.lu |
| Monoisotopic Mass | 259.12085 Da | uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-13-8-15(9-13)6-7-16(11-15)14(18)19-10-12-4-2-1-3-5-12/h1-5H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGSGUKHCNQSOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Strategies for Benzyl 2 Oxo 6 Azaspiro 3.4 Octane 6 Carboxylate Analogues
Modifications of the Lactam Moiety for Structural Diversification
The β-lactam, or 2-azetidinone, ring is a key feature of the Benzyl (B1604629) 2-oxo-6-azaspiro[3.4]octane-6-carboxylate scaffold, offering several avenues for chemical modification. While specific literature on the named compound is limited, the reactivity of spiro-β-lactams is well-documented, allowing for analogous transformations to be considered. nih.govdigitellinc.com
One primary modification involves the reduction of the lactam carbonyl group. Treatment with reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) complexes can yield the corresponding 6-azaspiro[3.4]octane derivative, removing the carbonyl functionality and providing a more flexible saturated azetidine (B1206935) ring.
Another potential modification is the alkylation at the α-carbon to the carbonyl group. Under basic conditions, deprotonation can generate an enolate, which can then be reacted with various electrophiles, such as alkyl halides, to introduce substituents at this position. This strategy allows for the creation of a library of analogues with diverse side chains.
Ring-opening reactions of the strained β-lactam are also a viable strategy for structural diversification. thieme-connect.com Acidic or basic hydrolysis can cleave the amide bond, leading to the formation of a γ-amino acid derivative with a cyclopentane (B165970) ring. This opens up a different chemical space for further functionalization.
| Transformation | Reagents and Conditions | Product Type |
| Lactam Reduction | LiAlH4, THF or BH3·THF | 6-Azaspiro[3.4]octane derivative |
| α-Alkylation | Base (e.g., LDA), Alkyl halide | α-Substituted lactam |
| Hydrolysis | H3O+ or NaOH, H2O | γ-Amino acid with cyclopentane |
Transformations Involving the Azaspiro[3.4]octane Ring System
The azaspiro[3.4]octane core provides a rigid three-dimensional structure that is of interest in medicinal chemistry. mdpi.com Transformations of this ring system can lead to novel scaffolds. The reactivity of azetidines, which constitute part of this spirocyclic system, has been explored and can be extrapolated to this scaffold. ambeed.comrsc.org
Ring expansion of the azetidine portion of the spirocycle can be envisioned. For instance, reactions that involve cleavage of a C-N bond followed by insertion of a carbon atom could lead to the formation of a 2,7-diazaspiro[4.4]nonane system.
Functionalization of the cyclopentane ring is another avenue for derivatization. For example, oxidation of the methylene (B1212753) group adjacent to the carbonyl in the lactam can introduce a hydroxyl group or a ketone, providing a handle for further modifications.
The inherent ring strain of the azetidine ring can be exploited in ring-opening reactions with various nucleophiles. ambeed.com This can lead to the formation of functionalized cyclopentyl-methyl-amine derivatives, which can serve as building blocks for other complex molecules.
| Transformation | Conceptual Approach | Resulting Scaffold |
| Ring Expansion | C-N bond cleavage and carbon insertion | 2,7-Diazaspiro[4.4]nonane derivative |
| Ring Functionalization | Oxidation of cyclopentane ring | Hydroxylated or ketonic analogue |
| Ring Opening | Nucleophilic attack on azetidine | Functionalized cyclopentyl-methyl-amine |
Reactivity of the Benzyl Ester Functionality and Its Cleavage
The benzyl ester group in Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate serves as a protecting group for the nitrogen atom of the azetidine ring, in the form of a carbamate (B1207046). The cleavage of this group is a crucial step in many synthetic routes to allow for further functionalization of the nitrogen.
The most common method for the deprotection of a benzyl carbamate (Cbz group) is catalytic hydrogenolysis. organic-chemistry.orgambeed.com This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. The reaction is generally clean and efficient, yielding the free secondary amine along with toluene (B28343) and carbon dioxide as byproducts.
Alternative methods for benzyl ester cleavage can be employed when other functional groups in the molecule are sensitive to hydrogenation. These methods include the use of strong acids such as HBr in acetic acid, or Lewis acids. However, these conditions are harsher and may not be compatible with all substrates.
The reactivity of the benzyl ester also allows for its transformation into other functional groups without complete removal. For example, transesterification under appropriate conditions could replace the benzyl group with other alkyl or aryl groups, thereby modifying the properties of the carbamate.
| Cleavage Method | Reagents and Conditions | Key Features |
| Catalytic Hydrogenolysis | H2, Pd/C, solvent (e.g., MeOH, EtOH) | Mild, high-yielding, common |
| Acidolysis | HBr in Acetic Acid | Harsher conditions, useful for hydrogenation-sensitive substrates |
| Lewis Acid Catalysis | e.g., AlCl3, TMSI | Can be selective under specific conditions |
Introduction of Diverse Functional Groups for Scaffold Exploration
The synthesis of analogues of this compound with diverse functional groups is essential for exploring the chemical space and for applications in drug discovery. mdpi.comresearchgate.net Functional groups can be introduced at various positions on the spirocyclic scaffold.
As mentioned in section 3.1, the α-carbon of the lactam can be functionalized. Beyond simple alkylation, this position can be used to introduce groups such as halogens, hydroxyls, or amines after appropriate synthetic manipulations.
The nitrogen atom of the azetidine ring, after deprotection of the benzyl carbamate, is a key site for introducing diversity. organic-chemistry.org It can be acylated to form amides, sulfonated to form sulfonamides, or alkylated to introduce a wide variety of substituents. Reductive amination is another powerful method to introduce complex side chains.
Furthermore, the cyclopentane ring can be functionalized. For instance, if a ketone is present on the cyclopentane ring, it can be converted to an oxime, which can then be reduced to an amine or rearranged to form a lactam in a Beckmann rearrangement.
| Position of Functionalization | Reaction Type | Introduced Functional Group |
| α-Carbon to Lactam | Electrophilic substitution | Halogen, Hydroxyl, Amino |
| Azetidine Nitrogen (post-deprotection) | Acylation, Sulfonation, Alkylation | Amide, Sulfonamide, various alkyl/aryl groups |
| Cyclopentane Ring | Oxidation, then further reaction | Ketone, Amine, expanded lactam |
Advanced Spectroscopic and Structural Characterization of Benzyl 2 Oxo 6 Azaspiro 3.4 Octane 6 Carboxylate and Its Derivatives
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. longdom.org For spirocyclic systems like Benzyl (B1604629) 2-oxo-6-azaspiro[3.4]octane-6-carboxylate, NMR is crucial for determining the relative stereochemistry and preferred conformations.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of each nucleus. The ¹H NMR spectrum reveals the number of different types of protons and their integration gives the relative ratio. The chemical shifts are indicative of the electronic environment, while the coupling constants (J-values) between adjacent protons provide valuable information about dihedral angles, which is fundamental to conformational analysis. sci-hub.st
Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure. longdom.org
Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, helping to map out the spin systems within the cyclobutane (B1203170) and pyrrolidine (B122466) rings. longdom.org
Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with the carbon atom to which it is directly attached.
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two or three bonds, which is key for connecting different fragments of the molecule, such as the benzyl group to the nitrogen atom and the carbonyl group within the cyclobutanone (B123998) ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is particularly powerful for stereochemical assignment. wordpress.com It identifies protons that are close in space, regardless of whether they are bonded. wordpress.com For a spirocyclic compound, NOESY cross-peaks can establish the relative orientation of protons on the two different rings, thereby elucidating the three-dimensional structure.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| C=O (C2) | ~208.0 | - | - |
| Spiro (C4) | ~59.0 | - | - |
| CH₂ (C1, C3) | ~53.0 | ~3.10 - 3.40 | m |
| CH₂ (C5, C7) | ~46.0 | ~3.70 - 3.85 | m |
| CH₂ (C8) | ~35.0 | ~2.00 - 2.25 | m |
| Cbz-CH₂ | ~67.0 | ~5.15 | s |
| Cbz-Aromatic | ~128.0 - 136.0 | ~7.30 - 7.40 | m |
| Cbz-C=O | ~155.0 | - | - |
X-ray Crystallography for Absolute Configuration Assignment and Detailed Conformational Analysis
While NMR provides information about the molecular structure in solution, single-crystal X-ray crystallography offers a precise picture of the molecule in the solid state. This technique is the gold standard for the unambiguous determination of absolute configuration and provides highly detailed conformational data, such as bond lengths, bond angles, and torsion angles. ed.ac.uknih.gov
For a chiral molecule like this compound, if a single crystal of an enantiopure sample is obtained, X-ray diffraction can determine its absolute stereochemistry. ed.ac.uk This is achieved through the analysis of anomalous dispersion effects, which allows for the correct assignment of the three-dimensional arrangement of atoms. ed.ac.uk The Flack parameter is a critical value refined during the structure solution that indicates whether the determined absolute structure is correct. A value close to zero confirms the assignment for that enantiomer. ed.ac.uk
The crystallographic data also reveals the preferred conformation of the molecule in the crystal lattice. mdpi.com It can show the precise puckering of the cyclobutane and pyrrolidine rings and the orientation of the benzyl carbamate (B1207046) group. This solid-state information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing. mdpi.com
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₇NO₃ |
| Formula Weight | 259.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.721 |
| b (Å) | 5.655 |
| c (Å) | 31.405 |
| β (°) | 93.16 |
| Volume (ų) | 2787.7 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.344 |
Note: Data presented is representative of a similar small organic molecule for illustrative purposes. nih.gov
Mass Spectrometry for Fragmentation Pathway Analysis and Complex Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide significant structural information based on its fragmentation patterns. chemguide.co.uk For this compound (Molecular Weight: 259.30 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.
The fragmentation of the molecular ion in the mass spectrometer provides a "fingerprint" that is characteristic of the molecule's structure. In electron impact (EI) or electrospray ionization (ESI-MS/MS), the molecule breaks apart in predictable ways. For the target compound, key fragmentation pathways would include:
Alpha-cleavage: A common pathway for amines where the bond adjacent (alpha) to the nitrogen atom is cleaved. libretexts.orglibretexts.org This can lead to the fragmentation of the pyrrolidine ring.
Benzyl Group Fragmentation: The benzyl carbamate (Cbz) protecting group readily fragments to produce a stable benzyl cation or tropylium (B1234903) ion at m/z 91. The loss of the entire Cbz group is also a common pathway.
Ring Cleavage: The spirocyclic system can undergo cleavage in various ways, particularly through retro-Diels-Alder type reactions or other ring-opening mechanisms, giving rise to characteristic fragment ions. whitman.edu
Analysis of these fragments allows for the confirmation of the different structural units within the molecule.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 259 | [M]⁺ | Molecular Ion |
| 168 | [M - C₇H₇]⁺ | Loss of benzyl radical |
| 152 | [M - C₇H₇O]⁺ | Loss of benzyloxy radical |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Note: These fragmentation pathways are predicted based on the known behavior of benzyl carbamates and cyclic amines in mass spectrometry. libretexts.orgwhitman.eduuni.lu
Computational Chemistry Investigations of Azaspiro 3.4 Octane Scaffolds
Conformational Analysis and Molecular Dynamics Simulations of Spirocyclic Systems
The defining feature of the Benzyl (B1604629) 2-oxo-6-azaspiro[3.4]octane-6-carboxylate molecule is its spirocyclic core, where the cyclopentane (B165970) and azetidine (B1206935) rings are joined by a single common carbon atom. This structural feature imparts significant rigidity compared to non-spirocyclic analogues.
Detailed Research Findings: Conformational analysis of such systems focuses on the limited number of stable low-energy states. The spirocyclic fusion restricts the flexibility of the ring systems, which is a desirable trait in medicinal chemistry as it can reduce the entropic penalty upon binding to a biological target. bldpharm.com The primary sources of conformational variability arise from the puckering of the two rings and the orientation of the benzyl carboxylate substituent.
Molecular dynamics (MD) simulations are computational methods used to predict the movement and conformational stability of molecules over time. rsc.org For a system like Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate, MD simulations in an aqueous environment would assess the stability of the ring conformations and the accessible rotational states of the exocyclic groups. These simulations can reveal how the molecule might adapt its shape within the dynamic environment of a receptor binding pocket. chemrxiv.org The inherent three-dimensionality of spirocycles allows them to present substituents in precise vectors, which can enhance binding affinity and selectivity for a target protein. bldpharm.com
| Characteristic | Description | Implication in Drug Design |
|---|---|---|
| Structural Rigidity | The spirocyclic fusion of the cyclopentane and azetidine rings restricts bond rotations and overall flexibility. | Reduces the number of accessible conformations, lowering the entropic cost of binding to a receptor and potentially increasing binding affinity. bldpharm.com |
| Three-Dimensionality | The scaffold is inherently non-planar, arranging functional groups in precise spatial orientations. | Allows for improved complementarity with complex 3D receptor binding sites, enhancing potency and selectivity. bldpharm.com |
| Ring Puckering | The cyclopentane and azetidine rings will adopt specific puckered conformations (e.g., envelope, twist) to minimize steric strain. | The preferred pucker determines the precise angles and distances between substituent groups, affecting biological activity. |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and chemical reactivity of molecules. nih.gov These methods provide insights into molecular stability, orbital energies, and charge distribution. researchgate.net For this compound, DFT calculations can elucidate its fundamental chemical nature.
Detailed Research Findings: A typical DFT study on this molecule would begin with geometry optimization to find its most stable three-dimensional structure. mdpi.com From this optimized structure, key electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com
Furthermore, a Molecular Electrostatic Potential (MESP) map can be generated. researchgate.net This map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl (oxo) group and the carboxylate moiety would appear as regions of high electron density (typically colored red), indicating their role as likely sites for hydrogen bonding or interaction with electrophiles. nih.gov
| Descriptor | Definition | Predicted Significance for the Compound |
|---|---|---|
| Total Energy (E) | The total electronic energy of the molecule in its optimized geometry. | Provides a measure of the molecule's overall stability. researchgate.net |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capability; likely localized on the aromatic ring or lone pairs of oxygen/nitrogen. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting capability; likely associated with the carbonyl and aromatic systems. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution, related to the HOMO-LUMO gap. | Quantifies the molecule's reactivity; a harder molecule is less reactive. nih.gov |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in dipole-dipole interactions with a receptor. |
Exploration of Ligand-Receptor Interaction Hypotheses through Molecular Docking Studies (focused on structural binding modes)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. nih.gov This method is instrumental in forming hypotheses about the structural basis of a compound's potential biological activity.
Detailed Research Findings: For this compound, molecular docking studies would explore how its distinct structural features interact with a hypothetical binding pocket. The rigid azaspiro[3.4]octane scaffold acts as a core, positioning the key functional groups for interaction. bldpharm.com
Hypothetical binding modes would likely involve:
Hydrophobic Interactions: The benzyl group could fit into a hydrophobic pocket of a receptor, engaging in van der Waals or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Hydrogen Bonding: The oxygen atom of the 2-oxo group is a prime hydrogen bond acceptor. Similarly, the carbonyl oxygen of the carboxylate group can also accept hydrogen bonds from donor residues in the receptor, such as the side chains of serine, threonine, or asparagine. mdpi.com
These docking simulations provide a "binding score" that estimates the binding affinity and helps to visualize the specific ligand-receptor interactions that stabilize the complex. mdpi.com
| Molecular Moiety | Potential Interaction Type | Possible Interacting Receptor Residues |
|---|---|---|
| Benzyl Ring | Hydrophobic, π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
| 2-Oxo Group (C=O) | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Asparagine (Asn), Lysine (Lys) |
| Carboxylate Group (C=O) | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Arginine (Arg) |
| Azaspiro[3.4]octane Scaffold | van der Waals, Steric Fit | Aliphatic residues (e.g., Leucine, Isoleucine, Valine) lining the binding pocket. |
Analysis of Three-Dimensional (3D) Shape Descriptors and Topological Properties in Chemical Space
The analysis of 3D shape and topological properties helps to classify a molecule and predict its drug-like characteristics. For novel scaffolds like azaspiro[3.4]octane, these descriptors are critical for understanding their place in the vastness of "chemical space."
Detailed Research Findings: A key descriptor for spirocyclic systems is the fraction of sp3-hybridized carbons (Fsp3) . Molecules with a higher Fsp3 tend to be more three-dimensional and less planar. This increased 3D character is strongly correlated with higher success rates in clinical development, as it can lead to improved solubility, better metabolic stability, and more specific interactions with protein targets. bldpharm.com The azaspiro[3.4]octane scaffold contributes positively to the Fsp3 value of any molecule it is incorporated into.
Studies have shown that azaspirocycles occupy areas of chemical space that are under-represented in existing drug libraries. nih.gov This novelty is highly valuable, as it provides opportunities to design ligands for new biological targets or to develop intellectual property.
Topological descriptors are numerical values derived from the molecular graph that quantify aspects of its size, shape, and branching. frontiersin.orgresearchgate.net Properties like the Polar Surface Area (PSA) can be calculated to predict membrane permeability.
| Descriptor | Definition | Significance for Azaspiro[3.4]octane Scaffolds |
|---|---|---|
| Fraction of sp3 Carbons (Fsp3) | The number of sp3-hybridized carbon atoms divided by the total carbon count. | High Fsp3 value indicates greater three-dimensionality, which is linked to improved physicochemical properties and clinical success. bldpharm.com |
| XlogP | A calculated measure of lipophilicity (oil/water partition coefficient). | The predicted XlogP for this compound is 1.3, suggesting moderate lipophilicity, which is often favorable for drug candidates. uni.lu |
| Polar Surface Area (PSA) | The sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. | Influences membrane permeability and oral bioavailability. A representative value for a similar scaffold is 42.1 Ų. nih.gov |
| Chemical Space Novelty | The uniqueness of the scaffold's shape and properties compared to known molecules. | Azaspiro[3.4]octane scaffolds are considered to occupy novel regions of chemical space, offering new opportunities for drug design. nih.gov |
Role of Benzyl 2 Oxo 6 Azaspiro 3.4 Octane 6 Carboxylate As a Chemical Scaffold in Exploratory Research
Design and Synthesis of Structurally Rigid and sp3-Rich Building Blocks for Chemical Libraries
The design of modern chemical libraries for high-throughput screening increasingly focuses on incorporating structurally rigid and sp3-rich building blocks. nih.govnih.gov Rigidity in a molecule can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. acs.org Spirocyclic scaffolds, such as the azaspiro[3.4]octane core, are exceptional tools in this regard as they introduce a high degree of three-dimensionality and conformational constraint from a single, compact module. nih.govnih.govtandfonline.com
The azaspiro[3.4]octane framework is a prime example of an sp3-rich scaffold, a class of compounds that has gained significant attention for its potential to produce more successful drug candidates. enamine.netchimia.ch The synthesis of these complex structures, however, can be challenging, hindering their widespread development. nih.govresearchgate.net Despite these hurdles, various synthetic routes have been developed to access azaspiro[3.4]octane derivatives. rsc.orgnih.gov These methods often involve multi-step sequences to construct the spirocyclic core, which features a quaternary carbon center shared by two rings. researchgate.net The presence of the benzyl (B1604629) carbamate (B1207046) protecting group and the ketone functionality in Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate makes it a pre-functionalized and versatile building block, ready for incorporation into library synthesis workflows.
| Attribute | Description | Relevance to Azaspiro[3.4]octane Framework |
|---|---|---|
| Three-Dimensionality (High Fsp3) | A higher fraction of sp3-hybridized carbons leads to non-planar geometries, allowing for more precise spatial interaction with biological targets. enamine.netnih.gov | The core structure is fully saturated, providing a well-defined 3D shape. |
| Structural Rigidity | Conformational restriction reduces the entropic cost of binding, potentially increasing binding affinity and selectivity. acs.orgtandfonline.com | The spirocyclic fusion point locks the two rings, limiting conformational flexibility. |
| Novelty | Moves away from "flat" aromatic structures that dominate existing compound collections, offering opportunities for new intellectual property. researchgate.net | Represents an under-explored area of chemical space. nih.gov |
| Improved Physicochemical Properties | Often associated with better aqueous solubility and metabolic stability compared to flat, lipophilic aromatic compounds. chimia.ch | The incorporation of heteroatoms and a non-planar structure can favorably modulate properties like solubility. |
Exploration of Novel Chemical Space with Azaspiro[3.4]octane Frameworks
Chemical space—the theoretical collection of all possible molecules—is vast and largely unexplored. univr.it A significant portion of drug discovery efforts has historically concentrated on a limited area of this space, dominated by sp2-rich compounds. researchgate.net Spirocyclic frameworks like azaspiro[3.4]octane provide a powerful means to venture into novel chemical space. nih.govtandfonline.com Their inherent three-dimensionality allows for the creation of molecules with unique shapes and vectoral arrays of functional groups that are not achievable with simpler, acyclic, or monocyclic systems.
The use of the azaspiro[3.4]octane scaffold allows medicinal chemists to build libraries of compounds that are fundamentally different from existing collections. nih.govtandfonline.com This structural novelty is crucial for identifying hits against challenging biological targets and for developing drugs with new mechanisms of action. researchgate.net The 2,6-diazaspiro[3.4]octane core, a close relative of the title compound, has recently been described as an emerging privileged structure, appearing in compounds with diverse biological activities, from anticancer to antitubercular agents. mdpi.com This highlights the potential of this scaffold family to unlock new areas of biologically relevant chemical space.
| Property | "Flat" Aromatic Scaffolds (sp2-Rich) | 3D Spirocyclic Scaffolds (sp3-Rich) |
|---|---|---|
| Geometry | Planar, two-dimensional | Complex, three-dimensional. nih.gov |
| Conformational Flexibility | Generally rigid, but with limited spatial diversity | Conformationally restricted with well-defined exit vectors. tandfonline.com |
| Solubility | Often poor due to high lipophilicity | Can be improved due to non-planar shape and introduction of polar heteroatoms. chimia.ch |
| Representation in Libraries | Over-represented | Under-represented, offering novelty. nih.govchimia.ch |
Utility as Multifunctional Modules in Organic Synthesis
This compound is not just a rigid scaffold but also a versatile, multifunctional module for organic synthesis. researchgate.netnih.gov The term "multifunctional" refers to the presence of multiple, orthogonally reactive functional groups that can be selectively manipulated to build more complex molecules.
Key functional handles on this molecule include:
The N-Cbz (Benzyl Carbamate) Group: A common protecting group for the secondary amine. Its removal unmasks a nucleophilic nitrogen atom, which can then be functionalized through acylation, alkylation, reductive amination, or arylation, allowing for the introduction of diverse substituents at the 6-position.
The Ketone (Oxo Group): The carbonyl group at the 2-position is a versatile electrophilic site. It can undergo a wide range of transformations, such as reduction to an alcohol, Wittig olefination, or conversion to an amine via reductive amination, providing another point for diversification.
The Spirocyclic Core: The hydrocarbon backbone itself can be functionalized, although this is often more challenging. However, the defined stereochemistry and rigidity of the core influence the orientation of the substituents appended to the functional groups.
The strategic combination of these functionalities makes the scaffold an ideal starting point for creating libraries of compounds where different regions of the molecule can be systematically varied to explore structure-activity relationships (SAR). researchgate.net
Intellectual Property Landscape and Patent Space Exploration for Azaspiro[3.4]octane Scaffolds
The novelty and utility of azaspiro[3.4]octane scaffolds have made them attractive targets for intellectual property protection in the pharmaceutical industry. nih.govtandfonline.com A survey of the patent landscape reveals that azaspiro compounds are being actively investigated for a range of therapeutic applications, underscoring their perceived value in drug discovery. google.comgoogle.com
Patents have been filed claiming azaspiro compounds for various uses, demonstrating the broad potential of this structural class. For instance, certain azaspiro derivatives have been patented as autotaxin inhibitors, with potential applications in treating cancer, fibrotic diseases, and inflammation. google.com Other patents describe azaspiro compounds for use as brain function-improving drugs for conditions like senile dementia. google.com The pursuit of patents on these scaffolds highlights the drive to secure novel chemical matter that can be developed into proprietary drugs. For medicinal chemists, this compound represents a key building block for accessing these patentable structures and exploring new intellectual property space.
| Patent Number | Claimed Therapeutic Area/Mechanism | Relevance |
|---|---|---|
| WO2018153312A1 | Autotaxin inhibitors for diseases such as cancer, fibrosis, and inflammation. google.com | Demonstrates the utility of the azaspiro core in developing inhibitors for a key therapeutic target. |
| EP0273659A1 | Brain function-improving drugs for senile dementia and Alzheimer's disease. google.com | Highlights the potential of azaspiro compounds to modulate central nervous system targets. |
Future Perspectives in the Research of Benzyl 2 Oxo 6 Azaspiro 3.4 Octane 6 Carboxylate and Analogues
Emerging Synthetic Methodologies for Enhanced Structural Diversity and Complexity
The advancement of synthetic organic chemistry is critical for exploring the chemical space around the Benzyl (B1604629) 2-oxo-6-azaspiro[3.4]octane-6-carboxylate core. While established methods such as cycloaddition reactions have proven effective for creating certain azaspirocycles, future research will focus on developing more versatile and efficient strategies to generate a wider array of complex analogues. researchgate.netresearchgate.net
Key areas of development include:
Diversity-Oriented Synthesis (DOS): This approach aims to create large collections of structurally diverse small molecules. Applying DOS principles to the azaspiro[3.4]octane scaffold would involve multi-component reactions where several simple starting materials combine in a single step to rapidly generate complexity. nih.gov This strategy is invaluable for building libraries of novel analogues for high-throughput screening in drug discovery programs. researchgate.net
Asymmetric Catalysis: The spiro carbon atom in these compounds is a stereocenter, meaning that controlling the three-dimensional arrangement of atoms is crucial for biological activity. Future synthetic methods will increasingly employ chiral catalysts to produce enantiomerically pure spirocycles. This control over absolute and relative stereochemistry is essential for improving efficacy and selectivity while minimizing off-target effects. tandfonline.com
Novel Cyclization Strategies: Researchers are exploring new ways to form the strained four- and five-membered rings of the spiro[3.4]octane system. This includes the development of novel transition-metal-catalyzed reactions and photocatalytic methods that can proceed under mild conditions and with high functional group tolerance.
Biocatalysis: The use of enzymes in synthesis offers a green and highly selective alternative to traditional chemical methods. The application of biocatalysis could streamline access to complex spirocyclic scaffolds that are challenging to prepare through conventional means, providing a sustainable route to novel analogues. researchgate.net
| Synthetic Methodology | Objective | Potential Impact on Azaspiro[3.4]octane Research |
|---|---|---|
| Diversity-Oriented Synthesis (DOS) | Rapid generation of structurally diverse molecular libraries. | Accelerated discovery of new biological activities and structure-activity relationships. nih.gov |
| Asymmetric Catalysis | Control of stereochemistry at the spirocenter. | Production of enantiopure compounds for enhanced target specificity and potency. tandfonline.com |
| Novel Cyclization Strategies | Efficient construction of the core spirocyclic framework. | Access to previously unattainable analogues and improved overall synthesis efficiency. |
| Biocatalysis | Use of enzymes for selective chemical transformations. | Greener, more sustainable synthesis routes to complex chiral scaffolds. researchgate.net |
Development of Advanced Computational Approaches for Scaffold Optimization and Virtual Screening
As the number of synthetically accessible analogues of Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate grows, computational techniques become indispensable for navigating the expanded chemical space and prioritizing compounds for synthesis and testing. tandfonline.comnih.gov The development of more sophisticated computational models is a key future direction that will accelerate the optimization of this scaffold for various applications.
Future computational efforts will likely focus on:
Structure-Based Virtual Screening (SBVS): By docking virtual libraries of azaspiro[3.4]octane analogues into the three-dimensional structures of biological targets (e.g., enzymes, receptors), SBVS can identify compounds with a high probability of binding. researchgate.net This approach helps to prioritize synthetic efforts and can uncover novel biological targets for the scaffold.
Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features necessary for biological activity. A pharmacophore model based on known active compounds can be used to screen large databases for novel azaspiro[3.4]octane derivatives that fit the model, thereby discovering new potential drug candidates. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. mdpi.com These simulations can assess the conformational stability of the binding mode predicted by docking and can be used to calculate binding free energies, offering a more accurate prediction of a compound's potency. researchgate.netmdpi.com
Artificial Intelligence and Machine Learning (AI/ML): AI/ML models can be trained on existing data to predict various properties of new analogues, such as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This in silico prediction allows for the early-stage filtering of compounds that are unlikely to have favorable drug-like properties, saving significant time and resources. tandfonline.comnih.gov
| Computational Approach | Primary Function | Application in Scaffold Optimization |
|---|---|---|
| Virtual Screening (Docking) | Predicting binding affinity and mode to a biological target. | Identification of potential hits and prioritization of compounds for synthesis. researchgate.net |
| Pharmacophore Modeling | Defining essential chemical features for biological activity. | Screening large databases to find novel, structurally diverse active compounds. nih.gov |
| Molecular Dynamics (MD) | Simulating the motion and interaction of molecules over time. | Assessing the stability of ligand-target complexes and refining binding hypotheses. mdpi.com |
| AI/Machine Learning | Predicting physicochemical and ADMET properties. | Early-stage filtering of candidates and designing molecules with improved pharmacokinetic profiles. tandfonline.comnih.gov |
Innovative Applications in Chemical Biology Tool Development and Advanced Material Sciences
Beyond traditional medicinal chemistry, the unique structural and physicochemical properties of the azaspiro[3.4]octane scaffold position it for innovative applications in other scientific domains.
Chemical Biology: The conformational rigidity of the spirocyclic core is a highly desirable feature for designing chemical probes. tandfonline.com These tools are used to investigate biological processes with high precision. Analogues of this compound could be functionalized to create:
Selective Inhibitors: By locking substituents in specific spatial orientations, the scaffold can be used to design highly selective inhibitors for particular enzymes or receptors, allowing for the precise study of their biological function.
Molecular Probes: Attaching fluorescent tags or biotin (B1667282) labels to the scaffold would enable the visualization and isolation of target proteins from complex biological systems.
Advanced Materials Science: Spiro compounds have already demonstrated significant potential in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). researchgate.net The defining feature of the spiro linkage is the perpendicular arrangement of the two ring systems. acs.org This rigid, three-dimensional structure effectively suppresses the intermolecular interactions that can lead to undesirable crystallization and aggregation in thin films, thereby improving the morphological stability and lifespan of electronic devices. acs.org Future research could explore the integration of the azaspiro[3.4]octane core into novel functional materials, leveraging its unique architecture to create materials with tailored optical and electronic properties.
| Field of Application | Specific Use | Rationale Based on Spirocyclic Structure |
|---|---|---|
| Chemical Biology | Development of selective inhibitors and molecular probes. | The rigid scaffold allows for precise spatial orientation of functional groups, enhancing target selectivity. tandfonline.com |
| Advanced Materials (OLEDs) | Improving morphological stability of thin films. | The 3D structure prevents molecular aggregation and crystallization, leading to more durable and efficient devices. acs.org |
| Advanced Materials (Optoelectronics) | Creation of materials with novel electronic properties. | The spiro linkage connects two π-systems, enabling the design of molecules with unique charge-transfer characteristics. researchgate.net |
Q & A
What are the common synthetic routes for preparing Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves cyclization strategies using phosphine-catalyzed reactions or protection/deprotection sequences. For example:
- Phosphine-catalyzed cycloisomerization (e.g., using PPh₃) achieves spirocycle formation via [3+2] annulation, yielding ~72% with E/Z selectivity (9:1) .
- Deprotection strategies (e.g., HCl in 1,4-dioxane) followed by carboxylation with ethyl chloroformate yield derivatives with confirmed structures via ¹H NMR (δ 4.15 ppm for ethyl ester) .
Key Factors: - Temperature control (room temperature for cycloisomerization vs. reflux for deprotection).
- Solvent choice (CHCl₃ for NMR analysis, dioxane for acid-sensitive reactions).
- Purification methods (silica gel chromatography or preparative HPLC) .
How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR:
- Distinct signals for the benzyl group (δ 7.3–7.5 ppm aromatic protons) and spirocyclic carbons (δ 60–70 ppm for C=O and bridgehead carbons) .
- Example: Ethyl ester derivatives show quartets (δ 4.15 ppm) for CH₂CH₃ and AB quartets (J = 17 Hz) for spirocyclic protons .
- HRMS: Confirms molecular weight (e.g., [M+H]⁺ = 332.1736 for ethyl derivatives) .
- IR: Peaks at ~1700–1750 cm⁻¹ confirm ester/ketone functionalities .
What challenges arise in purifying spirocyclic compounds like this compound?
Methodological Answer:
- Chromatographic Optimization:
- Silica gel columns with gradient elution (hexane/EtOAc) resolve stereoisomers .
- HPLC (C18 columns, 0.1% TFA in H₂O/MeCN) achieves >95% purity, as shown in retention time tables (e.g., 9.826 min for major isomer) .
- Crystallization Challenges: Low solubility in polar solvents necessitates mixed-solvent systems (e.g., CHCl₃/hexane) .
How does the spirocyclic structure influence reactivity in derivatization reactions?
Methodological Answer:
- Steric Hindrance: The spirocyclic core limits nucleophilic attack at bridgehead positions, favoring reactions at the ester or ketone groups .
- Functionalization Examples:
What are potential biological targets and mechanisms of action for this compound?
Methodological Answer:
- Enzyme Inhibition: The spirocyclic framework mimics transition states in enzymatic reactions (e.g., protease inhibition via H-bonding with the carbonyl group) .
- Receptor Modulation: Analogous compounds (e.g., tert-butyl derivatives) bind G-protein-coupled receptors (GPCRs), altering signaling pathways .
- Case Study: Ethyl 7-oxo-5-thiaspiro derivatives inhibit bacterial enzymes via sulfur-mediated covalent bonding .
How can researchers address discrepancies in crystallographic data for this compound?
Methodological Answer:
- SHELX Refinement: Use SHELXL for high-resolution data (R-factor < 0.05) and twinned crystal corrections .
- Validation Tools:
What strategies optimize enantiomeric purity in scaled-up synthesis?
Methodological Answer:
- Chiral Catalysts: Phosphine ligands (e.g., (R)-BINAP) induce asymmetry during cycloisomerization .
- Continuous Flow Reactors: Improve reproducibility and reduce racemization in multi-step syntheses .
- Chiral HPLC: Resolve enantiomers using columns like Chiralpak AD-H (e.g., 95:5 hexane/i-PrOH) .
How do structural analogs compare in synthetic accessibility and bioactivity?
Comparative Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
